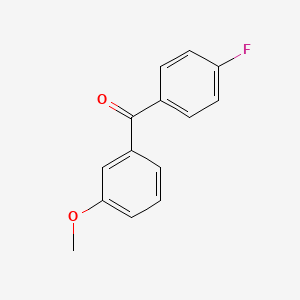

4-Fluoro-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 g/mol . The compound appears as an off-white solid .

Molecular Structure Analysis

The IUPAC name for 4-Fluoro-3’-methoxybenzophenone is (4-fluorophenyl)(3-methoxyphenyl)methanone . The InChI code for this compound is 1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 .Physical And Chemical Properties Analysis

4-Fluoro-3’-methoxybenzophenone is an off-white solid . It has a molecular weight of 230.24 g/mol .Applications De Recherche Scientifique

Fluorinated Building Blocks

4-Fluoro-3’-methoxybenzophenone is used as a fluorinated building block in chemical synthesis . The presence of a fluorine atom can significantly alter the chemical properties of a molecule, making it useful in the development of new materials and pharmaceuticals .

Photoreduction Studies

This compound has been used in photoreduction studies . Photoreduction is a process where a chemical species is reduced (i.e., gains electrons) through the absorption of light. This process is important in fields such as photochemistry and environmental science .

Synthesis of Substituted Benzopinacols

4-Fluoro-3’-methoxybenzophenone can be used in the synthesis of substituted benzopinacols . Benzopinacols are a type of organic compound that have a variety of uses, including as building blocks in organic synthesis and as ligands in coordination chemistry .

NMR Spectroscopy

A study concerning the influence of fluorine on the nuclear magnetic resonance (NMR) spectra of 4-fluoro-3’-methoxybenzophenone has been presented . NMR spectroscopy is a powerful tool used to determine the structure of organic compounds .

Phosphorescence Studies

Benzophenones, including 4-Fluoro-3’-methoxybenzophenone, are well known for their phosphorescence . Phosphorescence is a type of photoluminescence where a substance absorbs light and then re-emits it after a certain period of time. This property is used in a variety of applications, including glow-in-the-dark materials and optical sensors .

Friedel-Crafts Acylation

4-Fluoro-3’-methoxybenzophenone can be synthesized via a Friedel-Crafts acylation route . The Friedel-Crafts acylation is a type of electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Fluoro-3’-methoxybenzophenone is a benzophenone derivative with fluorine and methoxy groups on both para-positions . It is applied as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . In a molecular docking investigation, a similar molecule, 4-Fluoro-3-methyl-benzophenone, was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 . These enzymes play a crucial role in the body’s pain and inflammatory responses .

Mode of Action

The compound’s interaction with its targets involves the transfer of formally nucleophilic organic groups from boron to palladium, a process known as transmetalation . This is part of the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is the primary biochemical pathway affected by 4-Fluoro-3’-methoxybenzophenone . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is a solid and its molecular weight is 230.24 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

As a photocatalyst for photochemical fluorination, it likely contributes to the formation of new carbon-fluorine bonds .

Action Environment

The action of 4-Fluoro-3’-methoxybenzophenone can be influenced by environmental factors such as solvent polarity and viscosity . For instance, its emission intensities were enhanced by 47–96 folds in viscous solvent media compared to non-viscous media . In a polar solvent, there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .

Propriétés

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHBSNACWYCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640558 |

Source

|

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3'-methoxybenzophenone | |

CAS RN |

46810-62-2 |

Source

|

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)